diethyl (2E,2'E)-2,2'-(biphenyl-4,4'-diyldinitrilo)bis(trifluoropropanoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL (2E)-2-({4’-[(E)-(3-ETHOXY-1,1,1-TRIFLUORO-3-OXOPROPAN-2-YLIDENE)AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)-3,3,3-TRIFLUOROPROPANOATE is a complex organic compound characterized by its unique structure, which includes multiple trifluoromethyl groups and a biphenyl moiety
Vorbereitungsmethoden
The synthesis of ETHYL (2E)-2-({4’-[(E)-(3-ETHOXY-1,1,1-TRIFLUORO-3-OXOPROPAN-2-YLIDENE)AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)-3,3,3-TRIFLUOROPROPANOATE involves several steps. One common synthetic route includes the condensation of 4’-[(E)-(3-ETHOXY-1,1,1-TRIFLUORO-3-OXOPROPAN-2-YLIDENE)AMINO]-[1,1’-BIPHENYL]-4-YL with ethyl 2-bromo-3,3,3-trifluoropropanoate under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
ETHYL (2E)-2-({4’-[(E)-(3-ETHOXY-1,1,1-TRIFLUORO-3-OXOPROPAN-2-YLIDENE)AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)-3,3,3-TRIFLUOROPROPANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Wissenschaftliche Forschungsanwendungen
ETHYL (2E)-2-({4’-[(E)-(3-ETHOXY-1,1,1-TRIFLUORO-3-OXOPROPAN-2-YLIDENE)AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)-3,3,3-TRIFLUOROPROPANOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials and coatings due to its stability and unique chemical properties
Wirkmechanismus
The mechanism of action of ETHYL (2E)-2-({4’-[(E)-(3-ETHOXY-1,1,1-TRIFLUORO-3-OXOPROPAN-2-YLIDENE)AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)-3,3,3-TRIFLUOROPROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The biphenyl moiety can engage in π-π stacking interactions with aromatic amino acids in proteins, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to ETHYL (2E)-2-({4’-[(E)-(3-ETHOXY-1,1,1-TRIFLUORO-3-OXOPROPAN-2-YLIDENE)AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)-3,3,3-TRIFLUOROPROPANOATE include:
ETHYL (2E)-2-({4’-[(E)-(3-ETHOXY-1,1,1-TRIFLUORO-3-OXOPROPAN-2-YLIDENE)AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)-3,3,3-TRIFLUOROPROPANOATE: A similar compound with slight variations in the substituents on the biphenyl moiety.
ETHYL (2E)-2-({4’-[(E)-(3-ETHOXY-1,1,1-TRIFLUORO-3-OXOPROPAN-2-YLIDENE)AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)-3,3,3-TRIFLUOROPROPANOATE: Another related compound with different functional groups attached to the ethyl ester.
ETHYL (2E)-2-({4’-[(E)-(3-ETHOXY-1,1,1-TRIFLUORO-3-OXOPROPAN-2-YLIDENE)AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)-3,3,3-TRIFLUOROPROPANOATE: A compound with a similar core structure but different substituents on the trifluoromethyl groups.
These compounds share similar chemical properties but differ in their specific applications and reactivity profiles.
Eigenschaften
Molekularformel |
C22H18F6N2O4 |
---|---|
Molekulargewicht |
488.4 g/mol |
IUPAC-Name |
ethyl 2-[4-[4-[(3-ethoxy-1,1,1-trifluoro-3-oxopropan-2-ylidene)amino]phenyl]phenyl]imino-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C22H18F6N2O4/c1-3-33-19(31)17(21(23,24)25)29-15-9-5-13(6-10-15)14-7-11-16(12-8-14)30-18(22(26,27)28)20(32)34-4-2/h5-12H,3-4H2,1-2H3 |
InChI-Schlüssel |
XGGPBDUHXRYYDM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=NC1=CC=C(C=C1)C2=CC=C(C=C2)N=C(C(=O)OCC)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.